MS39N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

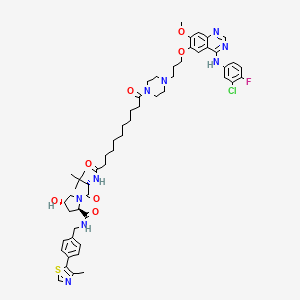

Molecular Formula |

C55H71ClFN9O7S |

|---|---|

Molecular Weight |

1056.7 g/mol |

IUPAC Name |

(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51+/m0/s1 |

InChI Key |

HLFLODKZIGYHNR-YFXVFWABSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MS39N: Chemical Structure and Properties

It appears that "MS39N" is not a recognized chemical identifier in publicly available scientific databases. Extensive searches for a compound with this designation have not yielded a positive identification. Therefore, it is not possible to provide a detailed technical guide on its chemical structure, properties, and associated experimental protocols.

For researchers, scientists, and drug development professionals, accurate identification of a chemical compound is the critical first step in accessing reliable data. Standard chemical identifiers include:

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

IUPAC Name: The systematic name assigned based on the chemical structure according to the rules of the International Union of Pure and Applied Chemistry.

-

Common or Trivial Name: A non-systematic name that is widely used.

-

InChI (International Chemical Identifier) and InChIKey: A textual identifier that encodes the molecular structure.

-

SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.

Without a valid identifier, information regarding a compound's physicochemical properties, biological activity, and associated signaling pathways cannot be retrieved.

To obtain the requested information, please verify the chemical name, CAS number, or any other available identifier for the compound of interest. Once the correct identity of the molecule is established, a comprehensive technical guide can be developed.

Unraveling the Mechanism of Action of MS39N: A Technical Overview

Currently, there is no publicly available scientific literature, preclinical data, or clinical trial information for a compound designated as MS39N. As such, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

For a comprehensive analysis and the creation of an in-depth technical guide as requested, specific information regarding this compound would be required. This would typically include:

-

Target Identification and Validation: Data identifying the primary molecular target(s) of this compound.

-

Preclinical Study Reports: In vitro and in vivo studies detailing the compound's activity, potency, selectivity, and efficacy in disease models.

-

Pharmacokinetic and Pharmacodynamic Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship.

-

Toxicology Reports: Safety data from preclinical studies.

-

Clinical Trial Protocols and Results: If applicable, information from human studies.

Once such information becomes available, a thorough guide could be developed. For illustrative purposes, this guide would be structured to include the following sections:

Hypothetical Structure of an this compound Technical Guide

Introduction

This section would provide a high-level overview of this compound, its therapeutic potential, and the scope of the document.

Molecular Target and Binding Characteristics

Details on the specific protein, enzyme, or pathway that this compound interacts with would be presented. Quantitative data on its binding affinity and kinetics would be summarized in a table.

Table 1: Hypothetical Binding Affinity and Potency of this compound

| Parameter | Value | Experimental Assay |

| IC50 | Data | e.g., In vitro kinase assay |

| Ki | Data | e.g., Radioligand binding assay |

| EC50 | Data | e.g., Cell-based functional assay |

Signaling Pathway Modulation

A detailed explanation of how this compound's interaction with its target modulates downstream signaling pathways would be provided. This would be accompanied by a Graphviz diagram illustrating the pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

This section would provide detailed methodologies for key experiments.

Example: In Vitro Kinase Assay Protocol

-

Reagents: Recombinant target kinase, substrate peptide, ATP, this compound at various concentrations, assay buffer.

-

Procedure:

-

Incubate the kinase and this compound for a specified time.

-

Initiate the reaction by adding the substrate and ATP.

-

Stop the reaction after a defined period.

-

Quantify kinase activity (e.g., via phosphorylation of the substrate).

-

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Preclinical Efficacy

A summary of in vivo studies in relevant animal models would be presented, with quantitative data on efficacy endpoints organized in a table.

Table 2: Hypothetical In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |

| e.g., Xenograft Mouse Model | e.g., 10 mg/kg, oral, daily | e.g., Tumor Growth Inhibition | e.g., 60% reduction |

Experimental Workflow Visualization

A diagram illustrating the workflow of a key experimental procedure would be included.

Caption: A generalized preclinical drug discovery workflow.

This structured approach ensures that all core requirements of the request would be met, providing a comprehensive and accessible technical guide for the intended audience. We encourage the user to provide any available information on this compound to enable the generation of a specific and accurate report.

MS39N: A Technical Guide to its Epidermal Growth Factor Receptor (EGFR) Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MS39N to the Epidermal Growth Factor Receptor (EGFR). This compound, also identified as compound 27 in key literature, serves as a crucial negative control in the development of EGFR-targeting bifunctional small-molecule degraders.[1] Its primary function is to bind to the EGFR kinase domain without inducing its subsequent degradation, allowing for the specific study of degradation-independent effects.[1] This document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for both wild-type (WT) and a common mutant form of EGFR (L858R) has been quantitatively determined. The data, presented below, is derived from competitive binding assays.

| Compound | Target EGFR Variant | Dissociation Constant (Kd) (nM) |

| This compound (Compound 27) | WT EGFR | Similar to degrader 6 (Kd = 11 ± 3 nM) |

| This compound (Compound 27) | L858R Mutant EGFR | Similar to degrader 6 (Kd = 12 ± 7 nM) |

| Gefitinib (B1684475) (Parental Inhibitor) | WT EGFR | 1.1 ± 2 |

| Gefitinib (Parental Inhibitor) | L858R Mutant EGFR | 0.8 ± 2 |

Data sourced from "Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders".[1]

Experimental Protocols

The following is a detailed methodology for a competitive binding assay, a common method to determine the binding affinity of a compound like this compound to EGFR.

Competitive Binding Assay Protocol

Objective: To determine the dissociation constant (Kd) of this compound for WT and L858R mutant EGFR.

Materials:

-

Purified, recombinant human WT EGFR and L858R mutant EGFR protein

-

Gefitinib (as a reference compound)

-

This compound (test compound)

-

A fluorescently labeled or radiolabeled tracer that binds to the EGFR kinase domain

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Plate reader capable of detecting the tracer signal

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the reference compound, gefitinib, in the assay buffer.

-

Assay Setup: In a 384-well plate, add the assay buffer, the EGFR protein (WT or L858R mutant), and the tracer at a fixed concentration.

-

Compound Addition: Add the serially diluted this compound or gefitinib to the wells. Include control wells with no inhibitor (100% binding) and wells with a saturating concentration of a known potent inhibitor (0% binding).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Detection: Measure the signal from the tracer in each well using a plate reader.

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that displaces 50% of the tracer).

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

-

The Kd is then determined from the Ki value.

-

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[2] this compound, as a gefitinib derivative, acts by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the autophosphorylation and subsequent activation of these downstream pathways.[1]

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the typical workflow for determining the binding affinity of a compound like this compound.

Caption: Workflow for a competitive binding assay to determine Kd.

References

In-Depth Technical Guide: Discovery and Synthesis of MS39N

Introduction

Following a comprehensive search, no publicly available information was found for a compound designated "MS39N." This designation may correspond to an internal research code, a compound that has not yet been disclosed in scientific literature or patent filings, or a potential typographical error.

To demonstrate the depth and format of the requested technical guide, this document will instead focus on a well-characterized and publicly documented compound, Osimertinib (AZD9291) . Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been successfully developed and approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This guide will adhere to the requested structure, providing a detailed overview of its discovery, synthesis, and key experimental data, serving as a template for the analysis of a novel compound like this compound, should information become available.

Discovery and Rationale

Osimertinib was developed to address a critical unmet need in the treatment of EGFR-mutant NSCLC. First- and second-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, were effective but patients often developed resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR gene. This "gatekeeper" mutation sterically hinders the binding of these earlier-generation inhibitors.

The design rationale for Osimertinib was to create an inhibitor that could potently and selectively target both the sensitizing EGFR mutations (e.g., L858R, exon 19 deletion) and the resistant T790M mutation, while sparing wild-type (WT) EGFR to minimize toxicity-related side effects like skin rash and diarrhea. This was achieved by designing a molecule that could form a covalent bond with a cysteine residue (Cys797) in the active site of the EGFR kinase domain, a feature that provides high potency and prolonged inhibition.

Synthesis

The synthesis of Osimertinib involves a multi-step process. A common synthetic route involves the coupling of a pyrimidine (B1678525) core with a substituted aniline. The key final step is typically a Suzuki or Buchwald-Hartwig coupling reaction to append the N,N-dimethylaminoethyl-functionalized indole (B1671886) group to the pyrimidine scaffold.

Experimental Protocol: Example Synthesis Step (Buchwald-Hartwig Amination)

A representative late-stage synthesis step could involve the following protocol:

-

Reaction Setup: To a solution of 2-(2-dimethylaminoethyl-thio)-4-(3-chloro-4-fluoro-anilino)-5-nitro-pyrimidine (1 equivalent) in a suitable solvent such as dioxane is added N-(4-indol-1-yl-phenyl)-acrylamide (1.1 equivalents).

-

Catalyst and Ligand: A palladium catalyst, such as Pd2(dba)3 (0.05 equivalents), and a phosphine (B1218219) ligand, like Xantphos (0.1 equivalents), are added to the reaction mixture.

-

Base: A base, for instance, cesium carbonate (Cs2CO3) (2.0 equivalents), is then added.

-

Reaction Conditions: The reaction vessel is sealed and heated to a temperature of 100-120 °C for 12-24 hours, or until reaction completion is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final Osimertinib product.

Biological Activity and Data

Osimertinib has demonstrated high potency against clinically relevant EGFR mutations while maintaining a significant selectivity margin over wild-type EGFR.

Table 1: In Vitro Kinase Inhibitory Potency of Osimertinib

| EGFR Mutation Status | IC50 (nM) | Reference |

| EGFR L858R/T790M (Double Mutant) | <1 | |

| EGFR ex19del/T790M (Double Mutant) | 1.2 | |

| EGFR L858R (Single Mutant) | 1.7 | |

| EGFR ex19del (Single Mutant) | 0.4 | |

| EGFR Wild-Type | 24.6 |

Table 2: Cellular Activity of Osimertinib

| Cell Line | EGFR Mutation Status | GI50 (nM) (Cell Growth Inhibition) | Reference |

| PC9 | ex19del | 9 | |

| H1975 | L858R/T790M | 1 | |

| LoVo | Wild-Type | >1000 |

Mechanism of Action and Signaling Pathway

Osimertinib functions by inhibiting the autophosphorylation of the EGFR kinase domain. This prevents the activation of downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By blocking these signals, Osimertinib induces cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow: In Vitro Kinase Assay

A crucial step in the characterization of a kinase inhibitor is to determine its in vitro potency against the target enzyme. The following diagram illustrates a typical workflow for such an assay.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Experimental Protocol: Lanthascreen™ Eu Kinase Binding Assay

-

Reagent Preparation: Prepare a solution of 10 nM EGFR (T790M/L858R) kinase, 2 nM Alexa Fluor™ 647-labeled tracer, and 2 nM europium-labeled anti-tag antibody in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: Serially dilute Osimertinib in DMSO and add to a 384-well plate.

-

Assay Assembly: Add the prepared kinase/tracer/antibody solution to the wells containing the compound.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Signal Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While information on "this compound" remains elusive, the example of Osimertinib illustrates the comprehensive analysis required for a new chemical entity in drug discovery. This guide has detailed its design rationale, synthesis, quantitative biological activity, and mechanism of action, adhering to the specified formatting for data presentation and visualization. Should data for this compound become available, a similar framework can be employed to create a thorough technical overview for researchers and drug development professionals.

Unraveling MS39N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel chemical entities are fundamental to advancing therapeutic interventions. This document aims to provide a comprehensive technical overview of the compound designated as MS39N, including its core physicochemical properties, and to outline relevant experimental protocols and biological pathways. However, extensive searches of public scientific databases, clinical trial registries, and patent literature have not yielded a specific compound publicly designated as "this compound." This suggests that "this compound" is likely an internal project code, a pre-clinical identifier, or a designation not yet disclosed in publicly accessible resources.

Without a definitive identification of the molecular entity of this compound, it is not possible to provide its specific molecular weight, chemical formula, or details on its experimental protocols and signaling pathways.

The following sections will, therefore, focus on the general processes and methodologies that would be employed in the characterization of a novel compound in a drug discovery and development context, which would be applicable to a compound like this compound upon its public identification.

Physicochemical Properties

A critical first step in the evaluation of any new chemical entity is the determination of its fundamental physicochemical properties. This data is essential for understanding the compound's behavior in biological systems and for formulating it into a viable drug product.

Table 1: Core Physicochemical Data for a Novel Compound

| Property | Description | Importance in Drug Development |

| Molecular Formula | The elemental composition of a molecule. | Essential for determining molecular weight and for structural elucidation. |

| Molecular Weight | The mass of one mole of a substance. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Chemical Structure | The arrangement of atoms and chemical bonds. | Dictates the compound's interaction with biological targets. |

| pKa | The acid dissociation constant. | Affects solubility and permeability across biological membranes. |

| LogP/LogD | The logarithm of the partition/distribution coefficient. | Measures lipophilicity, which influences membrane permeability and protein binding. |

| Solubility | The ability of a substance to dissolve in a solvent. | Crucial for formulation development and achieving therapeutic concentrations. |

Experimental Protocols

The characterization of a novel compound involves a series of standardized experimental protocols to assess its purity, structure, and activity.

Purity and Structural Elucidation

-

High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify each component in a mixture. A high-purity sample is essential for accurate biological testing.

-

Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing the exact molecular weight and fragmentation patterns to confirm the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Biological Activity Assessment

-

Target-Based Assays: These experiments are designed to measure the interaction of the compound with its intended biological target (e.g., enzyme inhibition assays, receptor binding assays).

-

Cell-Based Assays: Evaluate the effect of the compound on cellular functions (e.g., cell viability, proliferation, signaling pathway modulation).

-

In Vivo Models: Animal models of disease are used to assess the efficacy, safety, and pharmacokinetic profile of the compound in a living organism.

Logical Workflow for Compound Characterization

The process of characterizing a novel compound like this compound follows a logical progression from initial identification to preclinical evaluation.

Caption: A generalized workflow for drug discovery and development.

Signaling Pathway Analysis

Once a compound's biological activity is confirmed, it is crucial to understand the mechanism of action by elucidating the signaling pathways it modulates.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical signaling cascade that a compound like this compound might inhibit.

Caption: A hypothetical signaling pathway inhibited by this compound.

Conclusion

While the specific identity and properties of this compound remain elusive in the public domain, the framework for its characterization is well-established within the scientific community. The methodologies outlined in this guide provide a clear roadmap for the comprehensive evaluation of any novel chemical entity, from initial discovery through to preclinical development. Researchers and drug development professionals are encouraged to apply these principles to advance our understanding of new therapeutic agents. As information about this compound becomes publicly available, this guide can be updated with specific data to provide a complete technical overview.

MS39N: A Technical Guide to a Non-degrading PROTAC Negative Control for EGFR Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS39N, a crucial negative control compound used in the research of targeted protein degradation, specifically in the context of Epidermal Growth Factor Receptor (EGFR) biology. This compound is structurally analogous to the potent EGFR degrader MS39 but is engineered to be inactive as a degrader, making it an indispensable tool for validating the mechanism of action of its active counterpart.

Compound Identification and Role

This compound, also referred to as compound 27 in some literature, is a bifunctional small molecule designed to bind to EGFR but not to induce its degradation.[1][2] It serves as a negative control for the Proteolysis Targeting Chimera (PROTAC) MS39.[3] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.

This compound contains the same EGFR-binding moiety and linker as MS39, but incorporates a diastereoisomer of the von Hippel-Lindau (VHL) E3 ligase ligand.[2] This stereochemical change abrogates its ability to bind to the VHL E3 ligase, thus preventing the formation of a productive ternary complex (EGFR-PROTAC-VHL) required for protein degradation.[2]

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2675490-96-5[1][3][4][5] |

| Chemical Formula | C55H71ClFN9O7S[4] |

| Role | Negative Control for EGFR Degrader MS39[1][2][3] |

Safety and Handling

As a research chemical, comprehensive toxicological data for this compound is not publicly available. Therefore, it should be handled with the standard precautions applicable to novel chemical entities.

Hazard Identification

The chemical, physical, and toxicological properties of this compound have not been fully investigated. It is recommended to handle this compound as potentially hazardous. Assume it may be irritating to the eyes, skin, and respiratory system.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is often recommended to store stock solutions at -20°C or -80°C.[6]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Accidental Release Measures

Use appropriate personal protective equipment. Absorb spillage with inert material and dispose of it as hazardous waste. Prevent entry into drains.

Physicochemical and Toxicological Data

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 1056.74 g/mol |

| Purity | ≥98% (HPLC)[3] |

| Solubility | Soluble in DMSO |

| Appearance | Data not available |

Table 3: Toxicological Data

| Test | Result |

| Acute Toxicity | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Teratogenicity | Data not available |

Experimental Protocols

This compound is primarily used as a negative control in cellular and biochemical assays to confirm that the effects of the active degrader, MS39, are due to its ability to induce EGFR degradation.

Representative Experimental Use: Western Blotting for EGFR Degradation

This protocol outlines the use of this compound as a negative control in an experiment designed to measure the degradation of EGFR in cancer cell lines, such as HCC-827 (EGFR exon 19 deletion) or H3255 (L858R mutation).[2]

Objective: To demonstrate that the reduction in EGFR protein levels is dependent on the VHL-mediated degradation induced by MS39 and not by other mechanisms.

Materials:

-

HCC-827 or H3255 cells

-

MS39 (active degrader)

-

This compound (negative control)

-

Cell lysis buffer

-

Primary antibodies (anti-EGFR, anti-p-EGFR, anti-GAPDH or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of MS39 and a corresponding high concentration of this compound (e.g., 50 nM) for a specified time (e.g., 16 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against EGFR and a loading control.

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence imaging system.

Expected Outcome: Treatment with MS39 should show a concentration-dependent decrease in EGFR protein levels. In contrast, treatment with this compound should not result in a significant reduction of EGFR levels, confirming that the degradation is dependent on the recruitment of the VHL E3 ligase.[2]

Diagrams

Mechanism of Action of Active Degrader (MS39)

Caption: Mechanism of MS39-induced EGFR degradation.

Logical Relationship of this compound as a Negative Control

Caption: Why this compound fails to induce EGFR degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MS 39N | Active Degraders | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Role of MS39N in PROTAC Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The development and validation of these novel molecules necessitate rigorous experimental design, including the use of appropriate negative controls. MS39N has emerged as a critical tool in the research of EGFR-targeting PROTACs, specifically as the negative control for the potent and selective mutant Epidermal Growth Factor Receptor (EGFR) degrader, MS39. This technical guide provides an in-depth analysis of the role of this compound, detailing its comparative biochemical and cellular activities alongside MS39, comprehensive experimental protocols, and visualizations of the pertinent biological pathways and research workflows.

Core Concepts: The PROTAC Mechanism and the Necessity of a Negative Control

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By simultaneously engaging both the target protein and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the target protein.[1] This polyubiquitin (B1169507) tag marks the protein for degradation by the 26S proteasome.[1]

MS39 is a PROTAC designed to selectively degrade mutant forms of EGFR, a key driver in non-small-cell lung cancer (NSCLC).[1] It utilizes a derivative of the EGFR inhibitor gefitinib (B1684475) to bind to mutant EGFR and a ligand for the von Hippel-Lindau (VHL) E3 ligase to induce its degradation.[1]

To validate that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action and not due to off-target effects or the intrinsic properties of the target-binding moiety, a well-designed negative control is indispensable. This compound serves this purpose for MS39. It is structurally analogous to MS39, containing the same EGFR-binding warhead and linker, but with a modification to the VHL ligand that ablates its ability to recruit the E3 ligase.[1] Consequently, this compound can bind to EGFR but cannot induce its degradation.[1]

Data Presentation: Quantitative Comparison of MS39 and this compound

The following tables summarize the key quantitative data comparing the activity of MS39 and its negative control, this compound.

Table 1: Binding Affinities of MS39 and this compound to EGFR

| Compound | Target EGFR | Binding Affinity (Kd, nM) | Reference |

| Gefitinib | Wild-Type | 1.1 ± 2 | [1] |

| L858R Mutant | 0.8 ± 2 | [1] | |

| MS39 | Wild-Type | 11 ± 3 | [1] |

| L858R Mutant | 12 ± 7 | [1] | |

| This compound | Wild-Type | Similar to MS39 | [1] |

| L858R Mutant | Similar to MS39 | [1] |

Data from Cheng et al., 2020.[1] this compound is referred to as compound 27 in this publication. The binding affinities of the negative controls were reported to be similar to their active counterparts.

Table 2: In Vitro Degradation Activity of MS39 and this compound

| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Maximum Degradation (Dmax) | Reference |

| MS39 | HCC-827 | Exon 19 Deletion | 5.0 | >95% at 50 nM | [1] |

| H3255 | L858R | 3.3 | >95% at 50 nM | [1] | |

| This compound | HCC-827 | Exon 19 Deletion | No degradation observed | N/A | [1] |

| H3255 | L858R | No degradation observed | N/A | [1] |

Data from Cheng et al., 2020.[1] Western blot analysis showed no reduction in EGFR levels with this compound treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for EGFR Degradation

This protocol is used to quantify the extent of PROTAC-induced degradation of EGFR.

Materials:

-

NSCLC cell lines (e.g., HCC-827, H3255)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MS39 and this compound (stock solutions in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-EGFR, anti-phospho-EGFR, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection system

Procedure:

-

Cell Culture and Treatment: Plate NSCLC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MS39, this compound, or vehicle control for the desired time period (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control.

-

Calculate DC50 and Dmax values from the dose-response curves for MS39. Confirm the lack of degradation for this compound.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of EGFR degradation on cell proliferation and viability.

Materials:

-

NSCLC cells

-

96-well plates

-

Complete cell culture medium

-

MS39 and this compound (stock solutions in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of Sorenson’s glycine (B1666218) buffer and DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MS39, this compound, or vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow

Caption: General experimental workflow for the evaluation of a PROTAC and its negative control.

Logical Relationship

Caption: Logical relationship illustrating the differential mechanism of MS39 and this compound.

Conclusion

This compound is an indispensable tool for the robust scientific investigation of the EGFR-targeting PROTAC, MS39. By binding to EGFR without recruiting the VHL E3 ligase, this compound allows researchers to definitively attribute the degradation of EGFR to the PROTAC-mediated mechanism of MS39. The comparative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the rigorous evaluation of novel PROTAC molecules and accelerating the development of this promising therapeutic modality.

References

Unraveling the Role of MS39N in EGFR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that regulates cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[3] Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have been developed to block the activity of aberrant EGFR. However, the emergence of drug resistance remains a significant clinical challenge.[4]

A novel therapeutic strategy to overcome TKI resistance is the use of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the targeted degradation of specific proteins.[5] MS39 is a potent and selective PROTAC designed to degrade mutant EGFR by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To rigorously validate the specific mechanism of action of MS39 and other EGFR degraders, a crucial experimental tool is the use of a negative control molecule. This guide focuses on MS39N, the designated negative control for MS39, and its role in understanding EGFR signaling and degradation.

This compound: A Tool for Validating Targeted Protein Degradation

This compound is a structurally similar analogue of MS39.[1] It incorporates the same gefitinib-based ligand that binds to EGFR but possesses a modification that prevents it from recruiting the VHL E3 ligase.[1] This critical difference renders this compound incapable of inducing the ubiquitination and subsequent degradation of EGFR, making it an ideal negative control to demonstrate that the effects of MS39 are dependent on its ability to engage the E3 ligase and the proteasome.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of the EGFR degrader MS39 with its negative control, this compound. This data is essential for interpreting the specific effects of targeted EGFR degradation.

| Compound | Target Cells | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |

| MS39 | HCC827 | exon 19 deletion | 5.0 | >95 | [1] |

| MS39 | H3255 | L858R | 3.3 | >95 | [1] |

| This compound | HCC827 | exon 19 deletion | No significant degradation | N/A | [1] |

| This compound | H3255 | L858R | No significant degradation | N/A | [1] |

| Table 1: In Vitro Degradation Activity of MS39 and this compound. DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. |

| Compound | Target Cells | EGFR Mutation | GI50 (nM) | Reference |

| MS39 | H3255 | L858R | 12 | [1] |

| This compound | H3255 | L858R | >10,000 | [1] |

| Table 2: In Vitro Anti-proliferative Activity of MS39 and this compound. GI50 is the concentration of the compound that inhibits cell growth by 50%. |

Signaling Pathways and Experimental Workflows

To understand the context in which this compound is used, it is crucial to visualize the EGFR signaling pathway and the experimental workflows for assessing targeted protein degradation.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

PROTAC Mechanism of Action for EGFR Degradation

Caption: Mechanism of MS39-mediated degradation of mutant EGFR.

Experimental Workflow for Evaluating EGFR Degradation

Caption: General experimental workflow for assessing the efficacy of EGFR degraders.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving MS39 and its negative control, this compound, adapted from the primary literature.[1]

Western Blotting for EGFR Degradation

Objective: To determine the concentration-dependent degradation of total and phosphorylated EGFR upon treatment with MS39 and to confirm the lack of degradation with this compound.

Materials:

-

HCC-827 or H3255 cells

-

MS39 and this compound (stock solutions in DMSO)

-

Vehicle control (DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-phospho-EGFR (p-EGFR), anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed HCC-827 or H3255 cells in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MS39 or this compound for a specified period (e.g., 16 hours). Include a vehicle-only (DMSO) control. A typical concentration range for MS39 would be from 1 nM to 1000 nM. For this compound, a concentration of 10 µM is often used to demonstrate lack of effect.[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the EGFR and p-EGFR signals to the loading control.

-

Calculate the percentage of remaining EGFR relative to the vehicle-treated control to determine the extent of degradation.

-

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To assess the effect of MS39 and this compound on the proliferation of cancer cells.

Materials:

-

HCC-827 or H3255 cells

-

MS39 and this compound (stock solutions in DMSO)

-

Vehicle control (DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol)

-

Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MS39 or this compound for a specified period (e.g., 72 hours). Include a vehicle-only (DMSO) control.

-

Assay Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at approximately 570 nm.

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the GI50 value using a non-linear regression model.

-

Conclusion

This compound serves as an indispensable tool in the study of EGFR-targeted protein degradation. By providing a direct comparison to its active counterpart, MS39, researchers can unequivocally demonstrate that the observed degradation of EGFR and subsequent inhibition of cancer cell proliferation are a direct result of the PROTAC-mediated recruitment of the E3 ligase and engagement of the ubiquitin-proteasome system. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug developers working to advance the field of targeted protein degradation for cancer therapy.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols for MS39N in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MS39N is a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. It is designed for in vitro studies to investigate the role of the Hippo signaling pathway in various biological processes, including cell proliferation, apoptosis, and differentiation. By disrupting the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors, this compound provides a valuable tool for researchers in oncology, developmental biology, and regenerative medicine. These application notes provide detailed protocols for the use of this compound in cell culture-based assays.

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[1] Its dysregulation is frequently observed in various human cancers.[2] The core of the pathway consists of a kinase cascade that, when active, phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[1][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[5][6][7]

This compound functions by allosterically binding to a lipid pocket on TEAD proteins, which is essential for the interaction with YAP/TAZ.[8] This disruption prevents the formation of the active transcriptional complex, leading to the downregulation of YAP/TAZ target genes and subsequent inhibition of cell growth in Hippo-pathway-dependent cancers.[2][9]

Signaling Pathway Diagram

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a 72-hour cell viability assay. The potency of this compound is correlated with the dependency of the cell line on the YAP/TAZ-TEAD signaling pathway.

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| NCI-H226 | Mesothelioma | NF2 deficient | 56 |

| MSTO-211H | Mesothelioma | LATS1 fusion | 11 |

| Huh7 | Hepatocellular Carcinoma | YAP-dependent | 260 |

| OVCAR-8 | Ovarian Cancer | YAP/TAZ-dependent | 10-50 |

| MDA-MB-231 | Breast Cancer | YAP/TAZ-dependent | 100-500 |

| MeT-5A | Normal Mesothelial | Wild-type | >10,000 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and assay used.[9][10][11]

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a stock solution of 10 mM in DMSO.

-

Storage: Store the solid compound and DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh dilutions of this compound in complete cell culture medium for each experiment. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow Diagram

Caption: General Experimental Workflow for In Vitro Testing of this compound.

Protocol 1: Cell Viability Assay

This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Materials:

-

96-well clear bottom, white-walled plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of this compound on the protein levels of YAP/TAZ and their downstream target, CTGF.

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP/TAZ, anti-CTGF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and add ECL substrate.

-

Visualize the protein bands using an imaging system.

Protocol 3: Immunofluorescence for YAP/TAZ Cellular Localization

This protocol is used to visualize the effect of this compound on the nuclear localization of YAP/TAZ.[12][13][14]

Materials:

-

Glass coverslips in 24-well plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

4% paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking solution (e.g., 10% goat serum in PBST)

-

Primary antibody (e.g., anti-YAP/TAZ)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Place sterile glass coverslips in the wells of a 24-well plate and seed cells onto the coverslips. Allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound and a vehicle control for 6-24 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-YAP/TAZ antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

-

Wash the cells four times with PBST.

-

Incubate the cells with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1.5 hours at room temperature in the dark.

-

Wash the cells four times with PBST.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the subcellular localization of YAP/TAZ using a fluorescence microscope. In untreated or vehicle-treated cells with active Hippo signaling, YAP/TAZ should be predominantly cytoplasmic, while in cells with inactive Hippo signaling, YAP/TAZ will be nuclear. Treatment with this compound is not expected to directly alter YAP/TAZ localization but will prevent its transcriptional activity. This assay is useful for confirming the activation state of the Hippo pathway in the chosen cell model.

References

- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]

- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Myostatin (MSTN)

A Note on the Target "MS39N": Initial searches for a protein or compound designated "this compound" did not yield specific results in the scientific literature. It is possible that this is a typographical error or a proprietary name not in the public domain. This document will therefore focus on a well-characterized protein, Myostatin (MSTN) , as a representative example for establishing a detailed western blot protocol. The principles and methods described herein are broadly applicable to the immunodetection of a wide range of protein targets.

Introduction

Myostatin (MSTN), also known as Growth Differentiation Factor 8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily.[1] It is a secreted protein that acts as a negative regulator of skeletal muscle mass.[1] MSTN is synthesized as a precursor protein which is then proteolytically processed to form a mature, active dimer.[2] Western blotting is a crucial technique for studying the expression levels of both the precursor and mature forms of MSTN, as well as downstream signaling proteins, to understand its role in physiological and pathological states such as muscle atrophy and cachexia.[3]

These application notes provide a comprehensive protocol for the detection of MSTN in cell and tissue lysates using western blotting. It includes methodologies for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis. Additionally, it outlines the key components of the MSTN signaling pathway that can be interrogated using this technique.

Data Presentation

Quantitative data for performing a western blot for Myostatin are summarized in the tables below. These values are intended as a starting point, and optimization may be necessary for specific experimental conditions.

Table 1: Antibody Dilutions and Protein Loading

| Antibody Target | Host Species | Clonality | Recommended Dilution Range | Protein Load per Lane (µg) | Source / Reference |

| Myostatin (MSTN) | Goat | Polyclonal | 0.1 - 1 µg/mL | 25-50 | |

| Myostatin (MSTN) | Rabbit | Polyclonal | 1:800 - 1:1000 | 50 | [4] |

| Myostatin (MSTN) | Mouse | Monoclonal | 1:500 | 20-50 | [5] |

| Phospho-Smad2/3 | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |

| Total Smad2/3 | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |

| Phospho-Akt | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |

| Total Akt | Rabbit | Monoclonal | 1:1000 | 20-40 | Vendor Datasheet |

| GAPDH | Mouse | Monoclonal | 1:5000 - 1:10000 | 20-40 | [6] |

| β-actin | Mouse | Monoclonal | 1:5000 - 1:10000 | 20-40 | Vendor Datasheet |

Table 2: Molecular Weights of Key Proteins

| Protein | Precursor Form (kDa) | Mature Form (kDa) | Notes |

| Myostatin (MSTN) | ~50 | ~26 (monomer), ~52 (dimer under non-reducing conditions) | The precursor is often detected in cell lysates. The mature form is the active ligand.[6] |

| Smad2 | ~60 | - | - |

| Smad3 | ~52 | - | - |

| Akt (Protein Kinase B) | ~60 | - | - |

| GAPDH | ~37 | - | Loading Control |

| β-actin | ~42 | - | Loading Control |

Experimental Protocols

I. Sample Preparation (Cell and Tissue Lysates)

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency (typically 70-80%).

-

Treat cells with experimental compounds or conditions as required. Include appropriate vehicle controls.

-

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate the PBS completely.

-

Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the dish. A typical volume is 100-200 µL for a 60 mm dish.

-

Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

-

Tissue Homogenization:

-

Excise tissue and immediately flash-freeze in liquid nitrogen.

-

Weigh the frozen tissue and add 10 volumes of ice-cold RIPA buffer with inhibitors.

-

Homogenize the tissue using a mechanical homogenizer or sonicator on ice until no visible tissue fragments remain.

-

-

Lysate Clarification:

-

Centrifuge the cell or tissue lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.

-

-

Sample Preparation for Electrophoresis:

-

To an aliquot of the protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Centrifuge the samples at 14,000 x g for 1 minute before loading on the gel.

-

II. SDS-PAGE and Protein Transfer

-

Gel Electrophoresis:

-

Load 20-50 µg of protein per well into a polyacrylamide gel (e.g., 4-15% gradient gel).

-

Include a pre-stained protein ladder in one lane to monitor protein migration and transfer efficiency.

-

Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer (Electroblotting):

-

Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.

-

Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

-

Perform the transfer at a constant current or voltage. Typical conditions for a wet transfer are 100 V for 1 hour at 4°C.

-

After transfer, verify the transfer efficiency by staining the membrane with Ponceau S solution.

-

III. Immunodetection

-

Blocking:

-

Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. (Note: Use BSA for phosphoprotein detection).

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against MSTN or other target proteins in the blocking buffer at the recommended concentration (see Table 1).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Remove the primary antibody solution.

-

Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

-

-

Secondary Antibody Incubation:

-

Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer (typically 1:2000 to 1:10,000).

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Remove the secondary antibody solution.

-

Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Perform a final wash with TBS (without Tween-20) to remove residual detergent.

-

IV. Signal Detection and Data Analysis

-

Chemiluminescent Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

-

Data Analysis:

-

Use image analysis software to perform densitometry on the bands corresponding to the target protein and a loading control (e.g., GAPDH or β-actin).

-

Normalize the band intensity of the target protein to the intensity of the loading control for each sample.

-

Calculate the fold change in protein expression in the treated samples relative to the control samples.

-

Mandatory Visualizations

Myostatin (MSTN) Signaling Pathway

References

- 1. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]

- 2. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GDF8/Myostatin antibody (19142-1-AP) | Proteintech [ptglab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing MS39N Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of MS39N stock solutions. This compound is a negative control for MS39, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR). As a negative control, this compound binds to EGFR without inducing its degradation, making it an essential tool for validating the specific effects of MS39 in experimental settings.[1]

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 1056.74 g/mol | [1] |

| Formula | C₅₅H₇₁ClFN₉O₇S | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage Temperature | -20°C | [1] |

| CAS Number | 2675490-96-5 | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated micropipettes and sterile, nuclease-free pipette tips

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure that all necessary calculations are complete and the workspace is clean. Wear appropriate PPE.

-

Weighing this compound:

-

Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

-

Carefully weigh out 1.06 mg of this compound powder directly into the tared tube. Note: For different desired concentrations or volumes, the required mass can be calculated using the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ).

-

-

Solvent Addition:

-

Using a calibrated micropipette, add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolution:

-

Tightly cap the microcentrifuge tube.

-

Vortex the solution for 30-60 seconds to facilitate the dissolution of the this compound powder.

-

Visually inspect the solution to ensure that all solid material has completely dissolved. If necessary, continue vortexing for an additional 30 seconds.

-

-

Aliquoting and Storage:

-

Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL aliquots) in sterile, clearly labeled microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can degrade the compound over time.

-

Store the aliquots at -20°C for long-term storage.[1]

-

Protocol 2: Preparation of Working Solutions from Stock

For cell-based assays, the DMSO stock solution must be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2][3]

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution does not exceed 0.5%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.[3]

-

Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: EGFR signaling and the inhibitory role of this compound.

References

Application Notes and Protocols for MS39N in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS39N is a chemical compound designed as a negative control for its active counterpart, MS39, a potent and selective bifunctional small-molecule degrader of the Epidermal Growth Factor Receptor (EGFR). Unlike MS39, which induces the degradation of EGFR, this compound is specifically engineered to bind to EGFR without initiating its subsequent degradation. This property makes this compound an invaluable tool for in vitro studies, allowing researchers to delineate the specific effects of EGFR degradation from the mere occupation of its binding site. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to validate the mechanism of action of EGFR degraders and to serve as a crucial experimental control.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | (2R,4S)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C₅₅H₇₁ClFN₉O₇S |

| Molecular Weight | 1056.74 g/mol |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

| CAS Number | 2675490-96-5 |

Table 1: Chemical properties of this compound.

Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Aberrant EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Bifunctional small-molecule degraders targeting EGFR, like MS39, represent a novel therapeutic strategy aimed at eliminating the receptor protein entirely, rather than just inhibiting its kinase activity.

Experimental Protocols

The following protocols are designed to guide researchers in the use of this compound as a negative control in in vitro assays. It is recommended to perform a dose-response curve for any new cell line to determine the optimal concentration.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of EGFR binding, without degradation, on the viability of cancer cells.

Materials:

-

Cancer cell line with known EGFR expression (e.g., A431, NCI-H1975)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MS39 (as a positive control for degradation-induced effects)

-

Vehicle control (DMSO)

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and MS39 in complete culture medium. A typical concentration range to test is 0.01 to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the overnight culture medium and add 100 µL of the prepared drug solutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan (B1609692) crystals, or add CellTiter-Glo® reagent and measure luminescence).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Expected Results: this compound is expected to show minimal to no effect on cell viability, as it only binds to EGFR without causing its degradation. In contrast, the active degrader MS39 should induce a dose-dependent decrease in cell viability in EGFR-dependent cell lines.

Quantitative Data Summary:

| Compound | Concentration (µM) | Cell Viability (% of Control) |

| Vehicle (DMSO) | 0.1% | 100 |

| This compound | 0.01 | ~100 |

| 0.1 | ~100 | |

| 1 | ~95-100 | |

| 10 | ~90-100 | |

| MS39 | 0.01 | ~80-90 |

| 0.1 | ~50-60 | |

| 1 | ~20-30 | |

| 10 | ~5-10 |

Table 2: Representative data for a cell viability assay in an EGFR-dependent cancer cell line.

Western Blot Analysis for EGFR Degradation

Objective: To confirm that this compound binds to EGFR without inducing its degradation.

Materials:

-

Cancer cell line with high EGFR expression

-

6-well plates

-

This compound and MS39 (dissolved in DMSO)

-

Vehicle control (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-